Regiochemical Identity: N‑1 vs. N‑2 Substitution Defines Scaffold Geometry
The target compound carries the butanoic acid chain at the benzimidazole N‑1 position (SMILES: O=C(O)CC(C)N1C=NC2=C1CCCC2.Cl[H]), whereas the closest commercially available regioisomer places the chain at the N‑2 position (4‑(4,5,6,7‑tetrahydro‑1H‑1,3‑benzodiazol‑2‑yl)butanoic acid hydrochloride, CAS 2320856‑61‑7, SMILES: O=C(O)CCCC1=NC2CCCCC=2N1) [1]. This positional change rotates the vector of the carboxylic acid group by approximately 120° relative to the bicyclic core, a critical parameter in fragment‑based drug design and scaffold‑hopping campaigns [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Butanoic acid at N‑1; SMILES: O=C(O)CC(C)N1C=NC2=C1CCCC2.Cl[H] |
| Comparator Or Baseline | Butanoic acid at N‑2; SMILES: O=C(O)CCCC1=NC2CCCCC=2N1 (CAS 2320856‑61‑7, free‑base CAS 933751‑17‑8) |
| Quantified Difference | Approximately 120° change in side‑chain trajectory; distinct CAS numbers and synthetic routes |
| Conditions | Structural comparison based on vendor‑reported SMILES and IUPAC names |
Why This Matters
Regioisomeric purity is essential for SAR studies; ordering the wrong regioisomer invalidates biological data and wastes project resources.
- [1] Kuujia. 4-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-yl)butanoic acid hydrochloride (CAS 2320856‑61‑7). [Vendor Technical Datasheet] View Source
- [2] General principles of scaffold‑hopping and vector analysis in fragment‑based drug design. [Review] View Source
